Atosiban

Oxytocin Receptor Vasopressin Receptor Binding Affinity

Atosiban is the definitive dual oxytocin/vasopressin V1a receptor antagonist for preterm labor research. Unlike selective agents (FE 200 440) that spare vasopressin pathways, Atosiban blocks both contraction-mediating routes. In RCTs, it reduced maternal adverse events by 22.5 pp vs. nifedipine (P=0.027) and improved tolerability by 12.5 pp vs. salbutamol (P=0.021). Its 1-3 hr duration benchmarks next-gen candidates like Barusiban (>13 hr). For fetal surgery models, Atosiban avoids terbutaline-induced maternal acidosis (pH 7.396 vs. 7.347; lactate 13.06 vs. 28.33 mg/dL). Select when dual-receptor pharmacology and proven safety are essential.

Molecular Formula C43H67N11O12S2
Molecular Weight 994.2 g/mol
CAS No. 90779-69-4
Cat. No. B549348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtosiban
CAS90779-69-4
Synonyms(Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin
(Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin
1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin
atosiban
ORF 22164
ORF-22164
oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)-
oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)-
RWJ 22164
RWJ-22164
Molecular FormulaC43H67N11O12S2
Molecular Weight994.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O
InChIInChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1
InChIKeyVWXRQYYUEIYXCZ-OBIMUBPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water

Atosiban (CAS 90779-69-4) Overview for Preterm Labor Research and Procurement


Atosiban is a synthetic nonapeptide and a competitive antagonist of the oxytocin receptor (OTR) [1]. It also exhibits activity at vasopressin V1a receptors, making it a mixed oxytocin/vasopressin antagonist [2]. Its primary established clinical application is as a tocolytic agent to delay imminent preterm birth [3]. Structurally, it is an analogue of oxytocin, containing non-natural amino acids and a disulfide bond, which requires specific handling and stability considerations [4].

Why Atosiban Cannot Be Replaced by Other Oxytocin Receptor Antagonists


Procurement decisions for Atosiban versus other oxytocin receptor antagonists (e.g., Barusiban, Retosiban) or alternative tocolytic drug classes (e.g., beta-agonists, calcium channel blockers) are not interchangeable. Key differentiating factors include: 1) Receptor selectivity profiles that directly influence the safety margin by affecting vasopressin-mediated pathways [1]; 2) Distinct in vivo pharmacodynamics, such as duration of action, which dictates dosing regimen complexity [2]; and 3) Divergent clinical efficacy and safety outcomes established in randomized controlled trials against specific comparators [3]. These quantitative differences, detailed in the evidence guide below, underscore the importance of selecting the exact compound based on the experimental or clinical objective.

Quantitative Differentiation of Atosiban from Comparators: A Procurement-Focused Evidence Guide


Receptor Binding Selectivity of Atosiban vs. Next-Generation OTR Antagonists

Atosiban is a mixed antagonist, binding to both oxytocin (OTR) and vasopressin V1a receptors with comparable affinity. In contrast, the next-generation oxytocin antagonist FE 200 440 exhibits markedly higher selectivity for the OTR over the V1a receptor. In a direct head-to-head comparison on isolated human myometrial strips, Atosiban displayed a pA2 value of 10.6 against oxytocin and 8.8 against vasopressin, whereas FE 200 440 showed no measurable inhibition of vasopressin-induced contractions in 5 of 6 experiments [1]. This lack of selectivity in Atosiban is a key differentiator from more selective investigational compounds.

Oxytocin Receptor Vasopressin Receptor Binding Affinity Selectivity

In Vivo Potency and Duration of Action of Atosiban vs. Barusiban

In a comparative study using a cynomolgus monkey model of preterm labor, Barusiban was found to be three to four times more potent than Atosiban in inhibiting oxytocin-induced uterine contractions (IC50: Barusiban = 12.7 ng/mL; Atosiban = 47.4 ng/mL) [1]. Furthermore, the duration of action of Barusiban was substantially longer (>13-15 hours) compared to Atosiban (1-3 hours) following intravenous administration [2]. Both compounds demonstrated high efficacy (96-98% inhibition) and a rapid onset (0.5-1.5 h) [1].

Tocolytic Pharmacodynamics Preterm Labor In Vivo Model

Clinical Efficacy and Tolerability of Atosiban vs. Beta-Agonist Salbutamol

A double-blind, randomized controlled trial (n=241) comparing Atosiban and the beta-agonist salbutamol found comparable efficacy in delaying delivery. At 48 hours, 93.3% of women in the Atosiban group remained undelivered vs. 95.0% in the salbutamol group (P=0.67) [1]. At 7 days, the rates were 89.9% for Atosiban and 90.1% for salbutamol (P=0.93) [1]. However, a significant difference emerged in tolerability. The proportion of women who remained undelivered and did not require alternative tocolytic therapy was significantly higher for Atosiban at 7 days (58.8% vs. 46.3%, P=0.021) [1]. This was driven by a higher frequency of maternal adverse events in the salbutamol group [2].

Preterm Labor Tocolytic Randomized Controlled Trial Salbutamol

Maternal Safety Profile of Atosiban vs. Calcium Channel Blocker Nifedipine

A randomized controlled trial comparing Atosiban and nifedipine for acute preterm labor treatment (n=80) demonstrated a significantly better maternal safety profile for Atosiban. While efficacy in delaying delivery for >7 days was statistically comparable (75% for Atosiban vs. 65% for nifedipine) [1], the rate of maternal side effects was significantly lower in the Atosiban group (17.5%) compared to the nifedipine group (40%) (P=0.027) [1]. This finding is corroborated by a more recent meta-analysis, which reported that nifedipine results in longer pregnancy prolongation (18 days vs. 10 days for Atosiban; HR 0.83) but that Atosiban is associated with fewer maternal adverse effects [2].

Preterm Labor Tocolytic Nifedipine Maternal Side Effects

Comparative Acidosis and Lactate Levels for Atosiban vs. Beta-Agonist Terbutaline

A retrospective cohort study evaluated maternal arterial blood gas parameters during intrauterine fetal myelomeningocele (MMC) repair, comparing Atosiban and terbutaline as tocolytics. Patients receiving terbutaline exhibited significantly more metabolic acidosis than those receiving Atosiban. Before extubation, the terbutaline group had a lower arterial pH (7.347 ± 0.05 vs. 7.396 ± 0.02 for Atosiban, P=0.006) and higher arterial lactate levels (28.33 ± 12.76 mg/dL vs. 13.06 ± 6.35 mg/dL for Atosiban, P=0.001) [1]. This provides a quantitative safety differentiation in a high-acuity surgical setting.

Fetal Surgery Tocolytic Terbutaline Metabolic Acidosis

Optimal Application Scenarios for Atosiban Based on Comparative Evidence


Preterm Labor Studies Prioritizing Maternal Safety and Tolerability

Atosiban is the preferred tocolytic for randomized controlled trials (RCTs) investigating preterm labor management where the primary focus is on minimizing maternal adverse events. The evidence demonstrates that Atosiban reduces maternal side effects by 22.5 percentage points compared to nifedipine (P=0.027) [1] and leads to 12.5 percentage-point higher tolerability (defined as remaining undelivered without alternative therapy) compared to salbutamol (P=0.021) [2]. Its comparable efficacy to these agents makes it an ideal candidate for studies where safety is a primary or co-primary endpoint.

Pharmacological Studies of Dual OTR/V1a Receptor Antagonism

Atosiban is a critical research tool for investigating the role of both oxytocin and vasopressin V1a receptors in myometrial contractility. Unlike highly selective next-generation antagonists such as FE 200 440, which have no measurable effect on vasopressin-induced contractions in human tissue [3], Atosiban inhibits both pathways. This makes it uniquely suited for experiments designed to elucidate the contributions of each receptor subtype to uterine activity and for benchmarking the functional consequences of dual vs. selective antagonism.

Fetal Surgery Protocols Requiring a Metabolically Stable Tocolytic

For research involving intrauterine fetal surgery, Atosiban is indicated as a tocolytic agent based on its superior metabolic profile. Direct comparative evidence shows that Atosiban, unlike the beta-agonist terbutaline, does not induce significant maternal acidosis or elevate lactate levels [4]. This quantitative safety advantage (pH 7.396 vs. 7.347; Lactate 13.06 vs. 28.33 mg/dL) is crucial for maintaining maternal hemodynamic stability and fetal well-being during complex surgical interventions.

Studies Comparing Short-Acting vs. Long-Acting Oxytocin Antagonists

Atosiban serves as the established reference standard for short-acting oxytocin receptor antagonism. With a well-characterized duration of action of 1-3 hours in a validated non-human primate model [5], Atosiban is the appropriate comparator for evaluating newer, longer-acting candidates like Barusiban (duration >13-15 hours). Its pharmacodynamic profile is essential for benchmarking the magnitude of improvement in novel compounds and for designing studies that examine the relationship between duration of receptor blockade and clinical outcome.

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